2,3-Difluoronitrobenzene
Overview
Description
2,3-Difluoronitrobenzene is a useful research compound. Its molecular formula is C6H3F2NO2 and its molecular weight is 159.09 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Difluoro-3-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photophysics and Photochemistry Insights
1,2-Difluoro-3-nitrobenzene's photophysics and photochemistry have been a subject of interest. A CASPT2//CASSCF study on nitrobenzene revealed complex decay paths after UV absorption, highlighting the importance of this compound in studying photochemical reactions and molecular photophysics (Giussani & Worth, 2017).
Environmental Pollution Reduction
The compound is relevant in environmental studies, especially in pollution reduction. Research on the reduction of nitrobenzene in wastewater using zerovalent iron demonstrated effective degradation methods, indicating potential applications in industrial wastewater treatment (Mantha, Taylor, Biswas, & Bewtra, 2001).
Luminescent Properties
1,2-Difluoro-3-nitrobenzene's derivatives show promising results in luminescence studies. A study on lanthanide metal-organic frameworks (Ln(III)-MOFs) containing nitrobenzene derivatives displayed slow magnetic relaxation and luminescence properties, which are significant for sensing applications (Gao et al., 2016).
Synthesis and Structural Analysis
The synthesis and structural investigation of electron-rich nitroaromatics, including derivatives of 1,2-difluoro-3-nitrobenzene, have been explored. This research provides insight into the structural dynamics of nitrobenzene derivatives, useful in materials science and organic chemistry (White et al., 2019).
Palladium-Catalyzed Reactions
In organic synthesis, palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives, including 1,2-difluoro-3-nitrobenzene, offers a synthetic route to polyfluorinated 2-arylnitrobenzene systems. This research has implications in developing new synthetic methods in organic chemistry (Cargill et al., 2010).
Safety and Hazards
1,2-Difluoro-3-nitrobenzene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Properties
IUPAC Name |
1,2-difluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIJRPBFPLESEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219240 | |
Record name | 1,2-Difluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6921-22-8 | |
Record name | 1,2-Difluoro-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6921-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Difluoro-3-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Difluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-difluoro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2-Difluoro-3-nitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6QTH3UG8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4-difluoronitrobenzene?
A1: 2,4-Difluoronitrobenzene has the molecular formula C6H3F2NO2 and a molecular weight of 159.09 g/mol.
Q2: What spectroscopic data are available for characterizing difluoronitrobenzenes?
A2: Researchers commonly employ infrared (IR) spectroscopy, 1H-NMR, 13C-NMR, and 19F-NMR to characterize the structure of difluoronitrobenzenes. Mass spectrometry (MS) is also used to confirm molecular weight and fragmentation patterns. [, , , , , ]
Q3: Are there any notable features in the IR spectrum of 3-fluoro-4-nitrophenol?
A3: Yes. The IR spectrum of 3-fluoro-4-nitrophenol, synthesized from 2,4-difluoronitrobenzene, clearly shows the presence of the hydroxyl group. []
Q4: How does the conformation of difluoronitrobenzenes vary?
A4: The conformation depends on the isomer. For example, 3,5-difluoronitrobenzene is planar [], while 2,6-difluoronitrobenzene is nonplanar with the nitro group rotated out of the benzene ring plane due to steric hindrance from the ortho fluorine atoms. []
Q5: What is known about the internal rotation of the nitro group in 3,5-difluoronitrobenzene?
A5: Gas-phase electron diffraction (GED) studies have shown that the barrier to internal rotation of the nitro group in 3,5-difluoronitrobenzene is significantly lower than theoretical predictions. []
Q6: Is 2,4-difluoronitrobenzene compatible with strong bases?
A6: 2,4-Difluoronitrobenzene can undergo nucleophilic aromatic substitution reactions with strong bases like alkoxides, leading to the displacement of fluorine. [, ]
Q7: Can you describe a common synthetic route to 3,5-dichloro-2,4-difluoroaniline, a key intermediate for teflubenzuron insecticide?
A7: This compound is synthesized via chlorination and reduction of 2,4-difluoronitrobenzene. [, , ]
Q8: How does solvent choice impact the regioselectivity of nucleophilic aromatic substitution reactions with 2,4-difluoronitrobenzene?
A8: Nonpolar solvents favor ortho-selective substitution, potentially due to stabilization of a six-membered polar transition state. []
Q9: What is the role of imidazolidenyl carbene in the synthesis of xanthones and acridones from 3,4-difluoronitrobenzene?
A9: Imidazolidenyl carbene catalyzes the nucleophilic aroylation of 3,4-difluoronitrobenzene with 2-fluorobenzaldehydes, a crucial step in the synthesis of these heterocycles. []
Q10: Can 2,4-difluoronitrobenzene be used as a building block for supramolecular assemblies?
A10: Yes, it can be combined with diamine linkers and n-butylamine to create porous or close-packed supramolecular structures. []
Q11: What computational methods are used to study difluoronitrobenzenes?
A11: Researchers utilize a variety of computational methods, including density functional theory (DFT) calculations (like B3LYP) and ab initio methods like MP2, to study difluoronitrobenzenes. [, ]
Q12: Have computational approaches been used to estimate the thermodynamic properties of difluoronitrobenzene isomers?
A12: Yes, the standard molar enthalpies of formation of difluoronitrobenzene isomers have been estimated using both the Cox empirical scheme and the composite G3MP2B3 computational approach. []
Q13: What are the main applications of difluoronitrobenzenes?
A13: Difluoronitrobenzenes, particularly isomers like 2,4-difluoronitrobenzene, are primarily used as intermediates in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and polymers. [, , , , , , , , ]
Q14: Can you provide specific examples of drugs or insecticides synthesized using difluoronitrobenzene derivatives?
A14: Yes, 2,4-difluoronitrobenzene is a precursor to the benzoylurea insecticide teflubenzuron [, , ] and the oxazolidinone antibiotic linezolid. [, , , , ]
Q15: How is 2,4-difluoro-5-nitrobenzenesulfonic acid used in biochemical research?
A15: This compound, synthesized from 2,4-difluoronitrobenzene, serves as a water-soluble protein cross-linking reagent. []
Q16: What is known about the anaerobic biotransformation of fluoronitrobenzenes?
A16: Studies indicate that fluoronitrobenzenes, including 2,4-difluoronitrobenzene, primarily undergo nitro-reduction under methanogenic conditions. The rate of transformation does not necessarily increase with the number of fluorine substituents. []
Q17: Has the acute toxicity of 2,4-difluoronitrobenzene been evaluated?
A17: Yes, studies in rabbits have investigated the skin irritation potential of 2,4-difluoronitrobenzene, employing the Draize technique for assessment. []
Q18: What are the implications of the thermal instability of N-alkylamino disubstituted nitrobenzenes in alkaline solutions?
A18: At elevated temperatures, unexpected cyclization reactions can occur, leading to the formation of benzimidazole or quinoxaline rings. []
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